molecular formula C12H23NO4 B1343342 Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate CAS No. 239073-94-0

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate

Cat. No. B1343342
CAS RN: 239073-94-0
M. Wt: 245.32 g/mol
InChI Key: AXXVKHFKOZNEOR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperidine ring, a common structural motif in many pharmaceuticals, and functional groups such as tert-butyl, hydroxymethyl, and methoxy that can be further modified to create a diverse array of molecules .

Synthesis Analysis

The synthesis of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate and its derivatives can be achieved through multi-step synthetic routes. For instance, tert-butyl 4-hydroxypiperidine-1-carboxylate can be used as a starting material for further functionalization . The synthesis process often involves reactions such as acylation, sulfonation, substitution, and protection of functional groups to achieve the desired intermediate . The overall yields of these synthetic processes can vary, with some methods achieving up to 80.2% total yield .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate derivatives has been studied using techniques such as X-ray crystallography and molecular mechanics calculations. These studies reveal that the preferred conformation of the piperidine ring can be influenced by the steric interactions of the substituents. For example, the N-O bond in N-tert-butoxy derivatives is found to eclipse a C-methyl bond of the tert-butyl group, which is a unique conformational characteristic .

Chemical Reactions Analysis

The tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate and its derivatives undergo various chemical reactions that are essential for the synthesis of target molecules. These reactions include nucleophilic substitution, oxidation, halogenation, elimination, and reduction reactions. The choice of reagents and conditions for these reactions is critical for achieving high selectivity and yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of bulky substituents can hinder close molecular interactions, affecting properties such as solubility and melting point. Spectroscopic methods like NMR and IR are used to investigate these properties and to confirm the structure of synthesized compounds. For example, the interaction of axial hydroxyl groups with axial methyl groups can cause a downfield shift in the NMR signal, and IR spectra can indicate the presence of intramolecular hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate and similar derivatives are essential in the synthesis of various compounds. For instance, Boev et al. (2015) described the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting the use of tert-butyl 4-oxopiperidine-1-carboxylate derivatives in stereoselective syntheses (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
  • The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in developing novel protein tyrosine kinase inhibitors, also illustrates the utility of related compounds in pharmaceutical research (Chen Xin-zhi, 2011).

Intermediate in Medicinal Chemistry

  • Qin et al. (2014) synthesized tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in producing Biotin, demonstrating the role of similar compounds in biosynthesis of essential vitamins (Qin, Tang, Wang, Huang, Huang, & Wang, 2014).
  • The research on tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate by Kong et al. (2016) highlights its role as an intermediate in synthesizing biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Advancements in Synthesis Methods

  • Laborde et al. (2008) discussed using di-tert-butyl dicarbonate for anchoring diverse carboxylic acids, showing the advancement in synthesis methods involving tert-butyl derivatives (Laborde, Bermejo, Boggián, & Mata, 2008).

Mechanism of Action

Target of Action

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate, also known as 1-Boc-4-hydroxypiperidine , is a chemical compound used in various biochemical applicationsIt is often used in the synthesis of other compounds, suggesting its role as a building block in chemical reactions .

Mode of Action

It is known to be used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction . This suggests that it may interact with its targets by donating or accepting functional groups, thereby facilitating the formation of new compounds.

Biochemical Pathways

Given its use in the synthesis of n-heterocyclic alkyl ethers , it may be involved in the biochemical pathways related to these ethers.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, future research might focus on drug development and understanding its mechanism of action .

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-5-12(9-14,16-4)6-8-13/h14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXVKHFKOZNEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634244
Record name tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate

CAS RN

239073-94-0
Record name tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

20% palladium hydroxide on carbon (270 mg) was suspended in a MeOH (81 ml) solution of tert-butyl 4-[(benzyloxy)methyl]-4-methoxypiperidine-1-carboxylate (2.7 g), and stirred under a flow of hydrogen gas at room temperature for 4 hours. After filtering using Celite, the filtrate was concentrated, and the residue was purified by silica gel column chromatography (EtOAc) to obtain tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate (1.55 g).
Name
tert-butyl 4-[(benzyloxy)methyl]-4-methoxypiperidine-1-carboxylate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
catalyst
Reaction Step Three
Name
Quantity
81 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 6-(tert-butoxycarbonyl)-1-oxa-6-azaspiro[2,5]octane (17.5 g) in methanol (250 ml) was added p-toluene sulfonic acid hydrate (285 mg), and the mixture was stirred at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure, and to the residue was added ethyl acetate. The mixture was washed with sodium bicarbonate solution and saturated brine, dried and concentrated, and the residue was crystallized from ice-cooled hexane to give colorless solid of 1-(tert-butoxycarbonyl)-4-methoxy-4-piperidinemethanol (9.32 g).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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